molecular formula C15H22N2O B103915 5-Methoxy-N,N-diethyltryptamine CAS No. 1218-40-2

5-Methoxy-N,N-diethyltryptamine

Cat. No.: B103915
CAS No.: 1218-40-2
M. Wt: 246.35 g/mol
InChI Key: KGDVJQQWCDDEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N,N-diethyltryptamine is a synthetic tryptamine compound known for its psychoactive properties. It belongs to the class of compounds known as tryptamines, which are structurally related to the neurotransmitter serotonin. This compound is known for its hallucinogenic effects and has been studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

5-Methoxy-N,N-diethyltryptamine (5-MeO-DMT) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . The 5-HT1A receptor is known to be an important target of 5-MeO-DMT and related compounds .

Mode of Action

5-MeO-DMT interacts with its targets, the 5-HT1A and 5-HT2A receptors, through a process of agonism . This means it binds to these receptors and activates them, leading to a series of downstream effects. The precise mode of receptor binding and downstream signaling are still under investigation .

Biochemical Pathways

The biochemical pathways affected by 5-MeO-DMT are primarily those associated with serotonin signaling, given its action on the 5-HT1A and 5-HT2A receptors . This can lead to a range of downstream effects, including changes in mood and perception. It’s also suggested that 5-MeO-DMT might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Pharmacokinetics

Studies in mice have shown that the systemic exposure to 5-meo-dmt increases non-proportionally with the increase in dose . This suggests that the risk of 5-MeO-DMT intoxication may increase non-proportionally at higher doses .

Result of Action

The molecular and cellular effects of 5-MeO-DMT’s action are profound and can lead to significant psychological effects. These include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . These effects usually are short-lasting, depending on the route of administration .

Action Environment

The action, efficacy, and stability of 5-MeO-DMT can be influenced by various environmental factors. For instance, the route of administration can significantly impact the onset and duration of its effects . Furthermore, individual physiological factors, such as metabolism and receptor sensitivity, can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

5-Methoxy-N,N-diethyltryptamine is a methoxylated derivative of DMT . It primarily acts as a nonselective serotonin (5-HT) agonist . It is O-demethylated by polymorphic cytochrome P450 2D6 (CYP2D6) to an active metabolite, bufotenine, while it is mainly inactivated through the deamination pathway mediated by monoamine oxidase A (MAO-A) .

Cellular Effects

This compound has profound psychological effects which are hitherto only very poorly understood due to the absence of scientifically controlled human experimental trials . It has been suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .

Molecular Mechanism

This compound shows 1000-fold greater affinity for 5-HT1A over 5-HT2A . In line with its affinity for 5-HT1A receptors, 5-MeO-DMT is extremely potent at suppressing the firing of dorsal raphe 5-HT neurons . It could be possible that 5-MeO-DMT acts at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Temporal Effects in Laboratory Settings

The duration of effects of this compound can be as little as ten minutes when smoked, and up to two hours when insufflated . DNA single and double-strand breaks persisted up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DMT .

Dosage Effects in Animal Models

Administration of this compound to a cohort of 16 patients with TRD was well tolerated and provided potent and ultra-rapid antidepressant effects . Individualized dosing with up to three doses of 5-MeO-DMT on a single day was superior to single dose administration .

Metabolic Pathways

This compound is O-demethylated by polymorphic cytochrome P450 2D6 (CYP2D6) to an active metabolite, bufotenine, while it is mainly inactivated through the deamination pathway mediated by monoamine oxidase A (MAO-A) .

Transport and Distribution

The rapid onset and short duration of the this compound experience may render it more suitable for individual dose-finding strategies compared with longer-acting psychedelics .

Subcellular Localization

It is known that it primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diethyltryptamine typically involves the following steps:

    Starting Material: The synthesis begins with the starting material, 5-methoxytryptamine.

    Alkylation: The key step involves the alkylation of 5-methoxytryptamine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N-diethyltryptamine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Products include 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

    Reduction: Products include various reduced derivatives of the tryptamine backbone.

    Substitution: Products include halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mental Health Disorders

Depression and Anxiety

  • Research indicates that 5-MeO-DMT can lead to rapid reductions in symptoms of depression and anxiety. A review noted that about 79% of individuals with anxiety reported improvements after using 5-MeO-DMT . Additionally, a clinical trial involving treatment-resistant depression highlighted its potential to provide relief where traditional treatments have failed .

Post-Traumatic Stress Disorder (PTSD)

  • A longitudinal case study demonstrated significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained benefits over a year, with reductions in hopelessness and suicidal ideation . This suggests that 5-MeO-DMT may act as a fast-acting therapeutic for trauma-related conditions.

Neurobiological Effects

Proteomic Changes

  • A study utilizing human cerebral organoids revealed that 5-MeO-DMT induces significant proteomic changes associated with neuroprotection and synaptic plasticity. Specifically, it was found to upregulate proteins involved in long-term potentiation (LTP) and inhibit pathways related to neurodegeneration . This indicates potential mechanisms through which 5-MeO-DMT may exert its therapeutic effects.

Inflammation Modulation

  • Observational studies suggest that 5-MeO-DMT has anti-inflammatory properties, which may contribute to its efficacy in treating mood disorders. The modulation of immune responses could play a crucial role in the overall therapeutic profile of the compound .

Case Studies and Clinical Trials

Study Type Participants Findings
Observational Studyn = 11Reported anti-inflammatory effects; limited sample size restricts generalizability .
Longitudinal Case Studyn = 1Significant PTSD symptom reduction; sustained improvements over 12 months .
Clinical Trial (TRD)n = 78Favorable safety profile; potential efficacy in treatment-resistant depression .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine: Known for its potent hallucinogenic effects and shorter duration of action.

    N,N-Dimethyltryptamine: A naturally occurring tryptamine with powerful psychoactive properties.

    5-Methoxy-N,N-diisopropyltryptamine: Another synthetic tryptamine with similar effects but different pharmacokinetics.

Uniqueness

5-Methoxy-N,N-diethyltryptamine is unique in its specific interaction with serotonin receptors and its distinct psychoactive profile. Its diethyl substitution differentiates it from other tryptamines, affecting its potency, duration of action, and overall effects.

Biological Activity

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic compound that has garnered significant interest for its potential therapeutic applications, particularly in mental health. This article provides a comprehensive overview of the biological activity of 5-MeO-DMT, including its pharmacological effects, mechanisms of action, clinical findings, and safety profile.

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that it has a higher affinity for the 5-HT1A receptor, which may play a crucial role in its therapeutic effects. The compound is known for inducing profound alterations in consciousness, including ego dissolution and enhanced emotional experiences, which are often associated with its therapeutic potential in treating various psychological disorders .

The pharmacodynamics of 5-MeO-DMT involve several key processes:

  • Serotonin Receptor Agonism : The compound primarily activates the 5-HT1A and 5-HT2A receptors, influencing mood and perception.
  • Neuroendocrine Function : 5-MeO-DMT stimulates neuroendocrine pathways, potentially affecting stress responses.
  • Immunomodulation : Studies suggest that 5-MeO-DMT may have anti-inflammatory properties by modulating immune responses through sigma-1 receptors .

Case Studies

Recent case studies have highlighted the potential of 5-MeO-DMT as a treatment for post-traumatic stress disorder (PTSD). A notable longitudinal case study reported significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained reductions in symptoms over a year, with no serious adverse events reported .

Observational Studies

Observational studies have demonstrated that single exposures to 5-MeO-DMT can lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress. Participants often report positive subjective experiences, which correlate with therapeutic outcomes .

Safety and Tolerability

The safety profile of 5-MeO-DMT appears favorable based on current research. A review of clinical trials involving healthy volunteers indicated no serious adverse events (SAEs) or significant health risks associated with its use. Participants generally tolerated the substance well, with transient increases in blood pressure and heart rate that resolved quickly .

Study Type Participants Key Findings
Longitudinal Case Study1 (PTSD patient)Significant symptom reduction; no serious adverse events noted
Phase I Clinical Trials78 (various)Favorable safety profile; no SAEs or dropouts reported
Observational StudiesVariousRapid reduction in anxiety and depression symptoms post-administration

Properties

IUPAC Name

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVJQQWCDDEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329130
Record name N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-40-2
Record name 5-Methoxy-N,N-diethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N,N-diethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methoxy-N,N-diethyltryptamine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N,N-diethyltryptamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methoxy-N,N-diethyltryptamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methoxy-N,N-diethyltryptamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methoxy-N,N-diethyltryptamine
Reactant of Route 6
Reactant of Route 6
5-Methoxy-N,N-diethyltryptamine
Customer
Q & A

Q1: What analytical techniques are commonly employed to identify and quantify 5-Methoxy-N,N-diethyltryptamine in complex mixtures?

A1: The provided research abstract highlights two prominent techniques for analyzing this compound and related tryptamine analogues in the context of designer drugs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): [] This method involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. This provides structural information for identification and quantification.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [] This technique separates compounds based on their interaction with a liquid mobile phase and a stationary phase. The separated compounds are then detected and quantified using tandem mass spectrometry, offering high sensitivity and selectivity even in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.